molecular formula C12H22N2O2 B14820691 Piperidin-4-yl azepane-1-carboxylate

Piperidin-4-yl azepane-1-carboxylate

Cat. No.: B14820691
M. Wt: 226.32 g/mol
InChI Key: NIWIDAWNDJOEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-4-yl azepane-1-carboxylate is a compound that features a piperidine ring and an azepane ring connected through a carboxylate group. Piperidine is a six-membered heterocycle containing one nitrogen atom, while azepane is a seven-membered heterocycle also containing one nitrogen atom. Compounds containing these structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-4-yl azepane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with azepane derivatives under specific conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts or the Ugi reaction can be employed . Another method involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow reactions and solid-phase synthesis. These methods are advantageous due to their efficiency and scalability. For example, the continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched piperidines in good yields .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl azepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidin-4-yl azepane-1-carboxylic acid, while reduction may produce piperidin-4-yl azepane-1-methanol .

Scientific Research Applications

Piperidin-4-yl azepane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of piperidin-4-yl azepane-1-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an agonist of the muscarinic M4 receptor, which is involved in the modulation of neurotransmitter release in the central nervous system. This interaction can influence various signaling pathways, leading to therapeutic effects in conditions like cognitive disorders and pain management .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

piperidin-4-yl azepane-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c15-12(14-9-3-1-2-4-10-14)16-11-5-7-13-8-6-11/h11,13H,1-10H2

InChI Key

NIWIDAWNDJOEDM-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)OC2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.